molecular formula C25H35Cl2N3O4S B1432205 2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride CAS No. 1356906-17-6

2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride

Cat. No. B1432205
M. Wt: 544.5 g/mol
InChI Key: RCCYSOYYXOWCJC-UHFFFAOYSA-N
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Description

This compound is a light yellow to yellow powder or crystals or viscous liquid . It has a molecular weight of 544.54 and its IUPAC name is 2-(2-(2-(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethan-1-ol dihydrochloride .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . It was synthesized as part of a 5-step sequence from anthranilic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C25H33N3O4S.2ClH/c29-14-16-31-18-20-32-19-17-30-15-13-27-9-11-28 (12-10-27)25-21-5-1-3-7-23 (21)33-24-8-4-2-6-22 (24)26-25;;/h1-8,29H,9-20H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a light yellow to yellow powder or crystals or viscous liquid . It has a molecular weight of 544.54 and its storage temperature is room temperature in an inert atmosphere .

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

2-[2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethoxy]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S.2ClH/c29-14-16-31-18-20-32-19-17-30-15-13-27-9-11-28(12-10-27)25-21-5-1-3-7-23(21)33-24-8-4-2-6-22(24)26-25;;/h1-8,29H,9-20H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCYSOYYXOWCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride

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